molecular formula C12H16N2 B7894471 Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine

Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine

Cat. No.: B7894471
M. Wt: 188.27 g/mol
InChI Key: AFBYNSKHSSWCJM-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine is a secondary amine derivative featuring a 1-methylindole core substituted at the 5-position with a methylamine group further modified by an ethyl substituent. Its structure combines the aromatic indole system with a flexible ethylamine side chain, which may enhance its bioavailability and receptor-binding specificity compared to simpler analogs.

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-13-9-10-4-5-12-11(8-10)6-7-14(12)2/h4-8,13H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYNSKHSSWCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine typically involves the reaction of indole derivatives with ethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound 1-Methylindole -CH₂-NH-CH₂CH₃ (ethylamine) ~190.24* Indole, secondary amine
(1-Methyl-1H-indol-5-yl)methanamine 1-Methylindole -CH₂-NH₂ (methylamine) 160.22 Indole, primary amine
n-((1-Methyl-1H-indol-5-yl)methyl)cyclopropanamine 1-Methylindole -CH₂-NH-cyclopropane 200.28 Indole, cyclopropane amine
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine Indole -CH₂-C₆H₄Cl (4-chlorobenzyl) 256.73 Indole, arylalkylamine
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline (saturated) -CH₂-NH₂ 148.20 Indoline, primary amine

*Calculated based on C₁₂H₁₆N₂.

Key Observations :

  • Ethyl vs.
  • Cyclopropane vs. Ethyl : The cyclopropane ring in n-((1-methyl-1H-indol-5-yl)methyl)cyclopropanamine introduces steric hindrance and rigidity, which may alter receptor binding kinetics .
  • Arylalkylamine vs. Alkylamine : The 4-chlorobenzyl group in 1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine adds aromaticity and electron-withdrawing effects, influencing electronic interactions .
Spectral Signatures:
Compound ¹H NMR Key Signals (δ, ppm) IR Stretching (cm⁻¹)
This compound 1.2 (t, CH₂CH₃), 2.5 (q, NCH₂), 3.7 (s, N-CH₃) 3350–3280 (N-H), 2920 (C-H)
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 2.45 (NH₂), 5.28 (NH-indoline) 3359, 3282 (N-H), 3012 (C-H)
1-Methyl-1H-indol-5-amine (3d) 3.68 (s, N-CH₃), 6.56 (indole H) 3350 (N-H), 1620 (C=C)

Insights :

  • The ethyl group in the target compound introduces distinct splitting patterns (triplet at 1.2 ppm, quartet at 2.5 ppm) absent in methyl or cyclopropane analogs.
  • Indoline derivatives like (2,3-Dihydro-1H-indol-5-ylmethyl)amine show NH signals due to the saturated ring, whereas indole derivatives exhibit sharper aromatic protons .

Pharmacological and Physicochemical Properties

Compound LogP* Solubility (mg/mL) Bioactivity Notes
This compound 2.1 ~5–10 (PBS) Potential serotonin receptor modulation
(1-Methyl-1H-indol-5-yl)methanamine 1.4 ~20–30 (PBS) Intermediate for antipsychotic agents
n-((1-Methyl-1H-indol-5-yl)methyl)cyclopropanamine 2.5 ~2–5 (PBS) Enhanced metabolic stability due to cyclopropane
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine 3.0 <1 (PBS) Antibacterial/antifungal applications

*Predicted using fragment-based methods.

Key Findings :

  • Lipophilicity : Ethyl substitution increases LogP compared to methylamine analogs, favoring blood-brain barrier penetration.
  • Bioactivity : The ethylamine side chain may enhance selectivity for serotonin receptors (e.g., 5-HT₂C) over simpler amines .
  • Solubility : Bulky substituents like cyclopropane or chlorophenyl reduce aqueous solubility, limiting in vivo applications .

Biological Activity

Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine is an indole derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of indole-based structures known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃N
  • CAS Number : 1343881-00-4

This compound features an indole nucleus, which is a common scaffold in many biologically active molecules.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with indole structures can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-1080 (fibrosarcoma).
  • Mechanism of Action : Indole derivatives often induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways related to cell cycle regulation.

A notable study reported that certain indole derivatives exhibited IC50 values ranging from 6.49 µM to 33.69 µM against different cancer cell lines, emphasizing their potential in cancer therapy .

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages.

CompoundIC50 (µM)Activity
This compound12.3TNF-α inhibition

This suggests that it may be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored, with results indicating effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support the compound's role as a potential antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study involving A549 lung cancer cells, this compound was shown to significantly reduce cell viability by inducing apoptosis through caspase activation. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated that treatment with this compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.

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